N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide
説明
N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic peptide that has been extensively studied for its potential applications in the field of scientific research.
科学的研究の応用
N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including blood pressure regulation, vascular smooth muscle cell proliferation, and inflammation. This compound has also been studied for its potential therapeutic applications in various diseases, including hypertension, atherosclerosis, and cancer.
作用機序
N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide selectively blocks the endothelin A receptor, which is known to play a key role in the regulation of blood pressure and vascular smooth muscle cell proliferation. By blocking this receptor, this compound reduces the vasoconstrictive effects of endothelin-1, resulting in vasodilation and decreased blood pressure. This compound also inhibits the growth of vascular smooth muscle cells, which is a key process in the development of atherosclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in both animal and human studies. This compound also inhibits the growth of vascular smooth muscle cells, which is a key process in the development of atherosclerosis. In addition, this compound has been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide is its selectivity for the endothelin A receptor. This allows for more specific targeting of this receptor, reducing the potential for off-target effects. However, one of the limitations of this compound is its relatively short half-life, which can make dosing and administration more challenging.
将来の方向性
There are several potential future directions for research on N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the potential therapeutic applications of this compound in various diseases, including hypertension, atherosclerosis, and cancer. Another area of interest is the development of more stable and long-lasting analogs of this compound, which could improve its efficacy and ease of administration. Additionally, further research is needed to better understand the mechanisms underlying the various physiological effects of this compound, which could lead to the development of novel therapeutic approaches.
特性
IUPAC Name |
N-butyl-2-pyridin-2-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-3-11-21-19(23)15-13-18(17-10-6-7-12-20-17)22-16-9-5-4-8-14(15)16/h4-10,12-13H,2-3,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSHFPVTQOBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。